N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide
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Overview
Description
“N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide” is a complex organic compound that contains a chroman-2-carboxamide moiety and a 1,3,5-triazine moiety . Chroman-4-one derivatives are important intermediates and interesting building blocks in organic synthesis and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chroman-2-carboxamide ring and a 1,3,5-triazine ring . The exact spatial arrangement of these rings and their substituents would depend on the specific synthesis conditions and could be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chroman-2-carboxamide and 1,3,5-triazine moieties could potentially affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis Techniques : Research highlights efficient methods to synthesize N-methoxy-N-methylamides, a class to which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide belongs. These amides are prepared from carboxylic acids using various reagents and techniques, offering insights into the synthesis process of such compounds (Kim, Lee, Han, & Kay, 2003).
- Melamine Derivatives Synthesis : Studies on the synthesis of bi-functional melamine derivatives, which share structural similarities with this compound, offer insights into chemical processes that could potentially be applied to this compound (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).
Potential Biomedical Applications
- Antitumor Agents : Research into the structure-activity relationships of antitumor agents, including similar triazine derivatives, suggests potential applications in cancer therapy. These studies focus on how modifications in the chemical structure can influence the efficacy against specific cancer cells (Rewcastle et al., 1986).
- Glycoside Synthesis for Antitumor Drug Analogues : The synthesis of glycosides, where the aglycon is an N-(Hydroxymethyl)amino-1,3,5-triazine derivative, is explored. This points to the potential use of this compound in creating analogues of antitumor drugs (Bagga, Dua, Williams, & Simmonds, 1997).
Other Applications
- Corrosion Inhibition in Metals : Benzothiazole derivatives, structurally related to the compound , have been studied for their effectiveness as corrosion inhibitors for carbon steel. This suggests potential industrial applications for similar triazine-based compounds (Hu et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is nuclear factor-κB (NF-κB) . NF-κB is an inducible transcription factor involved in the regulation of many genes, affecting a number of important cellular processes, including cellular growth control, apoptosis, immune and inflammatory responses, and cellular stress responses .
Mode of Action
The compound’s interaction with its target, NF-κB, results in the inhibition of NF-κB activity . The compound’s mode of action is likely through direct interaction with NF-κB, preventing it from transcribing genes that are involved in inflammatory and immune responses .
Biochemical Pathways
The compound affects the NF-κB pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting NF-κB, the compound can potentially downregulate these responses, impacting various downstream effects related to inflammation and immunity .
Result of Action
The result of the compound’s action is the inhibition of NF-κB activity . This can lead to a decrease in the transcription of genes involved in inflammatory and immune responses, potentially leading to anti-inflammatory effects .
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-22(2)16-19-14(20-17(21-16)24-3)10-18-15(23)13-9-8-11-6-4-5-7-12(11)25-13/h4-7,13H,8-10H2,1-3H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWLKRPHGYRIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCC3=CC=CC=C3O2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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